molecular formula C17H16N4O8 B3048660 Pentaerythritol tetrakis (cyanoacetate) CAS No. 178671-69-7

Pentaerythritol tetrakis (cyanoacetate)

Cat. No.: B3048660
CAS No.: 178671-69-7
M. Wt: 404.3 g/mol
InChI Key: HTQAGAJZBGSZIY-UHFFFAOYSA-N
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Description

Pentaerythritol tetrakis (cyanoacetate) is an organic compound derived from pentaerythritol, a polyhydric alcohol. This compound is characterized by the presence of four cyanoacetate groups attached to a central pentaerythritol core. It is known for its versatility in various chemical reactions and applications, particularly in the field of polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol tetrakis (cyanoacetate) typically involves the esterification of pentaerythritol with cyanoacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the final product.

Industrial Production Methods: In industrial settings, the production of pentaerythritol tetrakis (cyanoacetate) follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol tetrakis (cyanoacetate) undergoes various chemical reactions, including:

    Oxidation: The cyanoacetate groups can be oxidized to form corresponding carboxylate groups.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Pentaerythritol tetrakis (carboxylate).

    Reduction: Pentaerythritol tetrakis (aminoacetate).

    Substitution: Pentaerythritol tetrakis (substituted acetate).

Scientific Research Applications

Pentaerythritol tetrakis (cyanoacetate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of dendrimers and hyperbranched polymers.

    Biology: Employed in the development of drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Investigated for its potential use in the synthesis of prodrugs and bioactive molecules.

    Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.

Comparison with Similar Compounds

    Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as an antioxidant in polymers.

    Pentaerythritol tetrakis (3-mercaptopropionate): Employed in the synthesis of polymeric networks and adhesives.

Comparison: Pentaerythritol tetrakis (cyanoacetate) is unique due to its cyano groups, which impart distinct reactivity and functionality compared to other pentaerythritol derivatives. The presence of cyano groups allows for a wider range of chemical transformations, making it a versatile compound in various applications.

Properties

IUPAC Name

[3-(2-cyanoacetyl)oxy-2,2-bis[(2-cyanoacetyl)oxymethyl]propyl] 2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O8/c18-5-1-13(22)26-9-17(10-27-14(23)2-6-19,11-28-15(24)3-7-20)12-29-16(25)4-8-21/h1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQAGAJZBGSZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)OCC(COC(=O)CC#N)(COC(=O)CC#N)COC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141205
Record name 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178671-69-7
Record name 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178671-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentaerythritoltetracyanoacetic ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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